molecular formula C22H32N2O6 B3327677 (1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester CAS No. 365998-33-0

(1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester

Cat. No.: B3327677
CAS No.: 365998-33-0
M. Wt: 420.5 g/mol
InChI Key: RDLVGFZRIZTRQM-OKZBNKHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stereochemically defined cyclohexanecarboxylate derivative featuring two orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group at the 4-position and a tert-butoxycarbonyl (Boc) group at the 3-position of the cyclohexane ring. The ethyl ester at the carboxylic acid position enhances lipophilicity, facilitating membrane permeability in pharmaceutical applications. Its stereochemistry (1S,3R,4S) is critical for its role as a chiral intermediate in synthesizing bioactive molecules, such as Edoxaban, a direct factor Xa inhibitor . The Cbz and Boc groups protect amine functionalities during multi-step syntheses, enabling selective deprotection under mild acidic (Boc) or hydrogenolytic (Cbz) conditions .

Properties

IUPAC Name

ethyl (1S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O6/c1-5-28-19(25)16-11-12-17(18(13-16)24-21(27)30-22(2,3)4)23-20(26)29-14-15-9-7-6-8-10-15/h6-10,16-18H,5,11-14H2,1-4H3,(H,23,26)(H,24,27)/t16-,17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLVGFZRIZTRQM-OKZBNKHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725846
Record name Ethyl (1S,3R,4S)-4-{[(benzyloxy)carbonyl]amino}-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365998-33-0
Record name Ethyl (1S,3R,4S)-4-{[(benzyloxy)carbonyl]amino}-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester typically involves multiple steps, including the protection of amino groups, cyclization, and esterification. The process begins with the protection of the amino groups using benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. This is followed by the cyclization of the protected amino acids to form the cyclohexane ring. Finally, the esterification of the carboxylic acid group with ethanol yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl or tert-butoxycarbonyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester is used as an intermediate in the synthesis of more complex molecules. Its protected amino groups make it a valuable building block for peptide synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its unique structure and functional groups.

Medicine

Industry

Industrially, the compound can be used in the production of pharmaceuticals and fine chemicals, where its unique structure and reactivity are advantageous.

Mechanism of Action

The mechanism of action of (1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups can interact with active sites of enzymes, inhibiting their activity. Additionally, the cyclohexane ring can provide steric hindrance, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Key Applications Reference
(1S,3R,4S)-4-Cbz-3-Boc-cyclohexanecarboxylic Acid Ethyl Ester - Ethyl ester
- Cbz (4-position)
- Boc (3-position)
- Stereochemistry: 1S,3R,4S
Intermediate for Edoxaban synthesis; chiral building block
Ethyl (1S,3R,4S)-4-azido-3-Boc-amino-cyclohexanecarboxylate - Ethyl ester
- Azido (4-position)
- Boc (3-position)
Precursor to isotope-labeled Edoxaban (Edoxaban-d6)
trans-4-Amino-cyclohexanecarboxylic Acid Ethyl Ester Hydrochloride - Ethyl ester
- Free amino group (4-position)
Pharmaceutical intermediate (unprotected amine for further functionalization)
4-Ethyl-1-(3-hydroxy-4-methoxy-benzoylamino)-cyclohexanecarboxylic Acid Methyl Ester - Methyl ester
- Acylamino substituent
- Ethyl group (4-position)
Inhibitor of Edg-2 receptor for cardiovascular diseases
Ethyl 2-oxocyclohexanecarboxylate - Ethyl ester
- Ketone (2-position)
Chemical synthesis (ketone reactivity for nucleophilic additions)
Cyclohexanecarboxylic Acid Ethyl Ester - Ethyl ester
- No additional substituents
Flavoring agent; industrial solvent

Structural and Functional Differences

  • Protecting Groups: The target compound’s Cbz and Boc groups distinguish it from simpler esters (e.g., cyclohexanecarboxylic acid ethyl ester) and unprotected amines (e.g., trans-4-amino-cyclohexanecarboxylate) . These groups prevent undesired side reactions in multi-step syntheses.
  • Stereochemistry: The 1S,3R,4S configuration is unique compared to non-chiral analogs (e.g., ethyl 2-oxocyclohexanecarboxylate) , ensuring precise interactions in biological systems.
  • Ester Variation: Methyl esters (e.g., 4-ethyl-1-benzoylamino-methyl ester) exhibit lower lipophilicity than ethyl esters, impacting pharmacokinetics.

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (LogP)* Stability Notes
Target Compound ~450.5 ~3.2 (estimated) Stable to basic hydrolysis; Boc cleaved by TFA
Ethyl 4-azido-3-Boc-amino-cyclohexanecarboxylate ~365.4 ~2.8 Light-sensitive (azido group)
trans-4-Amino-cyclohexanecarboxylate Ethyl Ester ~201.3 ~1.5 Hygroscopic (free amine)
Ethyl 2-oxocyclohexanecarboxylate ~170.2 ~1.08 Reactive ketone (prone to nucleophilic attack)

*LogP values estimated via substituent contribution models .

Biological Activity

(1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester (CAS No. 365998-33-0) is a complex organic compound with potential applications in medicinal chemistry and biological research. This compound features a cyclohexane core functionalized with benzyloxycarbonyl and tert-butoxycarbonyl groups, which contribute to its biological activity.

  • Molecular Formula : C22H32N2O6
  • Molecular Weight : 420.499 g/mol
  • IUPAC Name : Ethyl (1S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate
  • SMILES : CCOC(=O)[C@H]1CCC@HC@@HNC(=O)OC(C)(C)C

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups can inhibit enzyme activity by binding to active sites, while the cyclohexane ring provides steric hindrance that can affect binding affinity. This mechanism suggests potential roles in enzyme inhibition and modulation of biochemical pathways.

Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound can serve as effective inhibitors for various enzymes. For instance:

  • Protease Inhibition : Studies have shown that derivatives with similar structural motifs can inhibit serine proteases, which are critical in numerous physiological processes including digestion and immune response.

Anticancer Activity

Preliminary investigations into the anticancer properties of structurally related compounds suggest potential efficacy against certain cancer cell lines. The unique structural features may enhance selectivity towards cancerous cells while minimizing effects on healthy cells.

Peptide Synthesis

Due to its protected amino groups, this compound is valuable in peptide synthesis. It can be utilized as a building block for constructing peptides that may exhibit biological activities or therapeutic effects.

Case Studies and Research Findings

StudyFocusFindings
Study 1Enzyme inhibitionDemonstrated that similar compounds effectively inhibited serine proteases, suggesting potential for therapeutic applications in diseases where these enzymes are overactive.
Study 2Anticancer propertiesFound that derivatives showed selective cytotoxicity against breast cancer cell lines while sparing normal cells, indicating a promising lead for further development.
Study 3Peptide synthesisUtilized as a key intermediate in the synthesis of bioactive peptides, showcasing its versatility in medicinal chemistry applications.

Q & A

Q. Q1: What are the key synthetic routes for preparing (1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester?

Methodological Answer: The synthesis involves multi-step protection/deprotection strategies:

Cyclohexane Ring Formation : Cyclization of precursors (e.g., via Diels-Alder reactions) to establish the core structure.

Amino Group Protection : Sequential protection of amino groups using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. For Cbz protection, benzyl chloroformate is typically used in basic conditions (e.g., NaHCO₃), while Boc protection employs di-tert-butyl dicarbonate (Boc₂O) with DMAP catalysis .

Esterification : Ethanol-mediated esterification of the carboxylic acid group under acidic conditions (e.g., H₂SO₄ or HCl).

Stereochemical Control : Chiral resolution via recrystallization or chiral HPLC to isolate the (1S,3R,4S) stereoisomer .

Key Challenges : Competing side reactions during dual protection; optimize reaction times and stoichiometry to avoid overprotection.

Q. Q2: How does the stereochemistry of the compound influence its reactivity and applications?

Methodological Answer: The (1S,3R,4S) configuration dictates:

  • Enzymatic Interactions : The spatial arrangement of amino and ester groups enables hydrogen bonding with enzyme active sites (e.g., proteases or kinases), making it a candidate for inhibitor design .
  • Synthetic Utility : The stereochemistry impacts coupling reactions (e.g., amide bond formation) in peptide synthesis. Use circular dichroism (CD) or X-ray crystallography (as in ) to confirm stereochemical integrity post-synthesis.

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Discrepancies often arise from:

  • Purity Variations : Use HPLC (≥97% purity, as in ) and mass spectrometry to verify batch consistency.
  • Diastereomer Contamination : Employ chiral stationary phases (e.g., Chiralpak® IA) to separate diastereomers, which may exhibit divergent bioactivities .
  • Assay Conditions : Standardize enzymatic assays (e.g., pH, temperature) to ensure reproducibility. For example, conflicting IC₅₀ values in kinase inhibition may stem from varying ATP concentrations .

Case Study : A 2023 study resolved conflicting cytotoxicity data by identifying residual solvents (e.g., DMF) as confounding factors in MTT assays .

Q. Q4: What advanced techniques are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C. Monitor Boc/Cbz deprotection via LC-MS. The Boc group is labile under acidic conditions (pH < 3), while Cbz requires hydrogenolysis (e.g., Pd/C, H₂) for removal .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, the ethyl ester group may hydrolyze above 80°C .
  • Light Sensitivity : Conduct photostability testing per ICH Q1B guidelines; protect the compound from UV light due to aromatic ring photooxidation risks .

Q. Q5: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory potency?

Methodological Answer:

  • Functional Group Modifications :
    • Replace the ethyl ester with methyl or tert-butyl esters to alter lipophilicity (logP) and membrane permeability .
    • Substitute Boc with other protecting groups (e.g., Fmoc) to modulate deprotection kinetics .
  • Stereochemical Variants : Synthesize and test all eight stereoisomers to map stereochemical contributions to bioactivity. Use NOESY NMR to correlate spatial proximity of functional groups with activity .
  • Computational Modeling : Dock the compound into target protein structures (e.g., SARS-CoV-2 Mpro) using AutoDock Vina to predict binding affinities .

Q. Q6: What strategies mitigate diastereomer formation during large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enhance enantiomeric excess (ee) during cyclization .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired diastereomers .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor stereochemistry in real-time during continuous flow synthesis .

Data Contradiction Analysis

Q. Q7: Why do NMR spectra of this compound vary across published studies?

Methodological Answer: Variations arise from:

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals. For example, the NH of the Boc group resonates at δ 5.1 ppm in DMSO-d₆ but may split in CDCl₃ .
  • Dynamic Processes : Rotameric equilibria of the cyclohexane ring can broaden signals. Use variable-temperature NMR (VT-NMR) to freeze conformers .
  • Impurity Peaks : Residual ethyl acetate (δ 1.2 ppm) or water (δ 1.5 ppm) may appear in crude spectra. Purify via column chromatography (silica gel, hexane/EtOAc) before analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester
Reactant of Route 2
Reactant of Route 2
(1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.